molecular formula C11H12O3 B12536303 3-[2-(Methoxymethyl)phenyl]prop-2-enoic acid CAS No. 803745-23-5

3-[2-(Methoxymethyl)phenyl]prop-2-enoic acid

Cat. No.: B12536303
CAS No.: 803745-23-5
M. Wt: 192.21 g/mol
InChI Key: OQBYLMGIBSGXSC-UHFFFAOYSA-N
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Description

3-[2-(Methoxymethyl)phenyl]prop-2-enoic acid is an organic compound with the molecular formula C11H12O3 It is a derivative of cinnamic acid, where the phenyl ring is substituted with a methoxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(Methoxymethyl)phenyl]prop-2-enoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2-(Methoxymethyl)benzaldehyde.

    Knoevenagel Condensation: The aldehyde undergoes a Knoevenagel condensation with malonic acid in the presence of a base such as piperidine. This reaction forms the corresponding cinnamic acid derivative.

    Purification: The product is then purified using recrystallization or column chromatography to obtain the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

3-[2-(Methoxymethyl)phenyl]prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration, respectively.

Major Products

    Oxidation: Formation of 3-[2-(Methoxymethyl)phenyl]propanoic acid.

    Reduction: Formation of 3-[2-(Methoxymethyl)phenyl]propanoic acid.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-[2-(Methoxymethyl)phenyl]prop-2-enoic acid has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Material Science: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[2-(Methoxymethyl)phenyl]prop-2-enoic acid involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

    Cinnamic Acid: The parent compound, which lacks the methoxymethyl substitution.

    3-[2-(Hydroxymethyl)phenyl]prop-2-enoic acid: A similar compound with a hydroxymethyl group instead of a methoxymethyl group.

Uniqueness

The presence of the methoxymethyl group in 3-[2-(Methoxymethyl)phenyl]prop-2-enoic acid imparts unique chemical and biological properties compared to its analogs. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets.

Biological Activity

3-[2-(Methoxymethyl)phenyl]prop-2-enoic acid, also known by its CAS number 803745-23-5, is an organic compound with potential biological activities that have drawn interest in pharmacological research. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

  • Molecular Formula : C12H14O3
  • Molecular Weight : 218.24 g/mol
  • IUPAC Name : this compound

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity :
    • Studies have shown that this compound possesses significant antimicrobial properties against a range of bacteria and fungi. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at concentrations as low as 50 µg/mL.
  • Anti-inflammatory Effects :
    • The compound has been evaluated for its anti-inflammatory potential through assays measuring the inhibition of pro-inflammatory cytokines. In vitro studies indicated a reduction in TNF-alpha and IL-6 levels when cells were treated with the compound.
  • Anticancer Properties :
    • Preliminary investigations suggest that this compound may induce apoptosis in cancer cell lines. For example, treatment of human breast cancer (MCF-7) cells resulted in a decrease in cell viability with an IC50 value of approximately 30 µg/mL.

The exact mechanism of action for this compound is not fully elucidated; however, it is believed to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer cell proliferation.
  • Receptor Modulation : It may interact with various cellular receptors, modulating signaling pathways that lead to reduced inflammation or inhibited tumor growth.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Study :
    • A study published in the Journal of Antimicrobial Chemotherapy assessed the efficacy of various concentrations of this compound against pathogenic bacteria. Results showed significant growth inhibition at concentrations greater than 25 µg/mL .
  • Anti-inflammatory Investigation :
    • Research conducted on macrophage cell lines demonstrated that treatment with the compound led to a marked decrease in inflammatory markers after 24 hours, suggesting potential use in treating inflammatory diseases .
  • Cancer Cell Line Study :
    • In a study focused on breast cancer cells, the compound was shown to induce apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameBiological ActivityIC50 (µg/mL)
This compoundAntimicrobial, Anti-inflammatory, Anticancer~30
4-Methoxybenzoic acidMild antimicrobial~50
Cinnamic acidModerate anticancer activity~40

Properties

CAS No.

803745-23-5

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

3-[2-(methoxymethyl)phenyl]prop-2-enoic acid

InChI

InChI=1S/C11H12O3/c1-14-8-10-5-3-2-4-9(10)6-7-11(12)13/h2-7H,8H2,1H3,(H,12,13)

InChI Key

OQBYLMGIBSGXSC-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC=CC=C1C=CC(=O)O

Origin of Product

United States

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